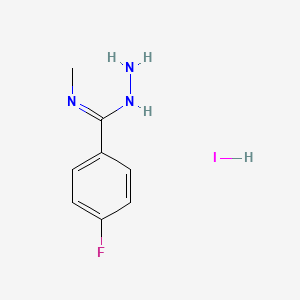
N'-amino-4-fluoro-N-methylbenzene-1-carboximidamide hydroiodide
概要
説明
準備方法
The synthesis of N’-amino-4-fluoro-N-methylbenzene-1-carboximidamide hydroiodide typically involves the reaction of 4-fluoro-N-methylbenzene-1-carboximidamide with an appropriate amine under specific conditions. The reaction is carried out in the presence of hydroiodic acid, which facilitates the formation of the hydroiodide salt . Industrial production methods may involve bulk manufacturing processes that ensure high purity and yield .
化学反応の分析
N’-amino-4-fluoro-N-methylbenzene-1-carboximidamide hydroiodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
N’-amino-4-fluoro-N-methylbenzene-1-carboximidamide hydroiodide has diverse applications in scientific research, including:
Drug Development: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Catalysis: The compound’s unique properties make it suitable for use as a catalyst in various chemical reactions.
Material Science: It is employed in the development of new materials with specific properties.
作用機序
The mechanism of action of N’-amino-4-fluoro-N-methylbenzene-1-carboximidamide hydroiodide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
N’-amino-4-fluoro-N-methylbenzene-1-carboximidamide hydroiodide can be compared with similar compounds such as:
- N’-amino-4-chloro-N-methylbenzene-1-carboximidamide
- N’-amino-4-bromo-N-methylbenzene-1-carboximidamide
These compounds share similar structural features but differ in their halogen substituents, which can influence their reactivity and applications .
生物活性
N'-amino-4-fluoro-N-methylbenzene-1-carboximidamide hydroiodide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The compound features a fluorinated aromatic ring and a carboximidamide functional group, which are critical for its biological activity. The presence of the fluorine atom is known to enhance metabolic stability and bioactivity in various drug candidates.
- Enzyme Inhibition : this compound has been investigated for its ability to inhibit specific enzymes, particularly those involved in metabolic pathways.
- Cellular Effects : Studies indicate that this compound may induce apoptosis in cancer cells by disrupting cellular homeostasis and promoting cell cycle arrest.
Therapeutic Applications
The compound has shown promise in several therapeutic areas:
- Anticancer Activity : Preliminary studies suggest that it can inhibit the growth of various cancer cell lines, including breast and prostate cancer cells.
- Antimicrobial Properties : There is evidence supporting its efficacy against certain bacterial strains, suggesting potential as an antibacterial agent.
In Vitro Studies
Recent research has highlighted the compound's effectiveness in vitro:
- Cell Viability Assays : In studies involving MCF-7 breast cancer cells, this compound demonstrated a significant reduction in cell viability with an IC50 value around 225 µM, indicating its potential as an anticancer agent .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 225 |
Case Studies
- Breast Cancer Research : A study reported that treatment with the compound led to increased lactate dehydrogenase (LDH) levels in MCF-7 cells, suggesting cellular stress and potential apoptosis induction .
- Antibacterial Activity : In tests against common bacterial strains, the compound exhibited notable antibacterial effects, further supporting its potential therapeutic applications .
Structure-Activity Relationship (SAR)
The structure of this compound is crucial for its biological activity. Modifications to the benzene ring or the carboximidamide group can significantly alter its potency:
- Compounds with additional electron-withdrawing groups showed enhanced inhibitory effects on target enzymes.
| Modification | Effect on Activity |
|---|---|
| Fluorine Substitution | Increased metabolic stability |
| Carboximidamide Variants | Altered enzyme inhibition profiles |
特性
IUPAC Name |
N-amino-4-fluoro-N'-methylbenzenecarboximidamide;hydroiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN3.HI/c1-11-8(12-10)6-2-4-7(9)5-3-6;/h2-5H,10H2,1H3,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQAJDXMFCQXSKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(C1=CC=C(C=C1)F)NN.I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FIN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















